4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid
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Overview
Description
4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid is an organic compound that belongs to the class of hydroxy acids. These compounds are characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) in their molecular structure. This particular compound features a phenyl ring substituted with a methyl and a propoxy group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid typically involves multi-step organic reactions. One common approach might include:
Starting Material: The synthesis could begin with a substituted benzene derivative, such as 3-methyl-4-propoxy-benzene.
Functional Group Introduction: Introduction of the hydroxyl group and the carboxylic acid group could be achieved through various organic reactions, such as Friedel-Crafts acylation followed by oxidation.
Reaction Conditions: Typical conditions might involve the use of catalysts like aluminum chloride (AlCl3) for acylation and oxidizing agents like potassium permanganate (KMnO4) for oxidation.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of halogens (e.g., bromine) and catalysts like iron (Fe).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying metabolic pathways involving hydroxy acids.
Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid would depend on its specific applications. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. For example, it could inhibit or activate specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A simpler hydroxy acid with a hydroxyl group directly attached to the benzene ring.
3-Methyl-4-hydroxybenzoic acid: Similar structure but lacks the propoxy group.
4-Propoxybenzoic acid: Similar structure but lacks the hydroxyl group.
Properties
IUPAC Name |
4-hydroxy-4-(3-methyl-4-propoxyphenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-3-8-18-13-6-4-11(9-10(13)2)12(15)5-7-14(16)17/h4,6,9,12,15H,3,5,7-8H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUELZHAUYMRIPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(CCC(=O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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